3-Amino-6-chloro-2-fluorobenzaldehyde
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Overview
Description
3-Amino-6-chloro-2-fluorobenzaldehyde is an organic compound with the molecular formula C7H5ClFNO It is a derivative of benzaldehyde, where the benzene ring is substituted with amino, chloro, and fluoro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-chloro-2-fluorobenzaldehyde typically involves multi-step organic reactions. One common method involves the halogenation of 2-fluorobenzaldehyde followed by amination. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and amination processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-chloro-2-fluorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The amino, chloro, and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to replace the halogen atoms.
Major Products Formed
Oxidation: Formation of 3-amino-6-chloro-2-fluorobenzoic acid.
Reduction: Formation of 3-amino-6-chloro-2-fluorobenzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-6-chloro-2-fluorobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Amino-6-chloro-2-fluorobenzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of electron-withdrawing and electron-donating groups on the benzene ring can influence its reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-6-chloro-3-fluorobenzaldehyde
- 3-Bromo-6-chloro-2-fluorobenzaldehyde
- 4-Fluorobenzaldehyde
Uniqueness
3-Amino-6-chloro-2-fluorobenzaldehyde is unique due to the specific arrangement of its substituents, which can significantly influence its chemical properties and reactivity. The combination of amino, chloro, and fluoro groups provides a distinct profile that can be leveraged in various synthetic and research applications .
Properties
Molecular Formula |
C7H5ClFNO |
---|---|
Molecular Weight |
173.57 g/mol |
IUPAC Name |
3-amino-6-chloro-2-fluorobenzaldehyde |
InChI |
InChI=1S/C7H5ClFNO/c8-5-1-2-6(10)7(9)4(5)3-11/h1-3H,10H2 |
InChI Key |
UUUOZECHUGAZQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1N)F)C=O)Cl |
Origin of Product |
United States |
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